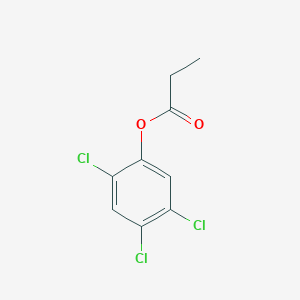

2,4,5-Trichlorophenyl propanoate

Description

Structure

3D Structure

Properties

CAS No. |

5147-16-0 |

|---|---|

Molecular Formula |

C9H7Cl3O2 |

Molecular Weight |

253.5 g/mol |

IUPAC Name |

(2,4,5-trichlorophenyl) propanoate |

InChI |

InChI=1S/C9H7Cl3O2/c1-2-9(13)14-8-4-6(11)5(10)3-7(8)12/h3-4H,2H2,1H3 |

InChI Key |

BUNPMPBRNKOVHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2,4,5 Trichlorophenyl Propanoate

Ester Hydrolysis Mechanisms and Kinetics of the Propanoate Functional Group

The hydrolysis of 2,4,5-trichlorophenyl propanoate involves the cleavage of the ester bond to yield 2,4,5-trichlorophenol (B144370) and propanoic acid. This reaction can proceed through either acid-catalyzed or base-promoted mechanisms, both of which involve a nucleophilic acyl substitution pathway. ucalgary.ca

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com Subsequent proton transfers facilitate the elimination of the 2,4,5-trichlorophenol leaving group, and deprotonation of the final intermediate regenerates the acid catalyst and yields propanoic acid. youtube.com This entire process is reversible. libretexts.orgyoutube.com

In contrast, base-promoted hydrolysis, also known as saponification, is an irreversible process. masterorganicchemistry.com It begins with the direct attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. ucalgary.camasterorganicchemistry.com This intermediate then collapses, expelling the 2,4,5-trichlorophenoxide anion as the leaving group. masterorganicchemistry.com The resulting propanoic acid is immediately deprotonated by the strongly basic alkoxide or another hydroxide ion, forming a carboxylate salt and driving the reaction to completion. masterorganicchemistry.comyoutube.com

The kinetics of this hydrolysis are significantly influenced by the electronic nature of the phenyl ring. The three electron-withdrawing chlorine atoms on the phenoxy group stabilize the resulting 2,4,5-trichlorophenoxide anion, making it a better leaving group compared to an unsubstituted phenoxide. This effect leads to an increased rate of hydrolysis. Studies on similar substituted phenyl esters have shown that electron-withdrawing substituents on the aromatic ring accelerate the rate of hydrolysis. rsc.org The hydrolysis of esters is generally a second-order reaction, being first-order with respect to both the ester and the hydroxide ion under basic conditions. chemrxiv.org

| Mechanism Step | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |

|---|---|---|

| Step 1: Activation/Attack | Protonation of the carbonyl oxygen by H₃O⁺. | Nucleophilic attack of OH⁻ on the carbonyl carbon. |

| Step 2: Intermediate Formation | Nucleophilic attack by H₂O on the protonated carbonyl to form a tetrahedral intermediate. | Formation of a tetrahedral intermediate. |

| Step 3: Leaving Group Departure | Protonation of the -OR' group to make it a good leaving group (R'OH), followed by its elimination. | Elimination of the alkoxide/phenoxide leaving group (⁻OR'). |

| Step 4: Final Product Formation | Deprotonation to form the carboxylic acid and regenerate the acid catalyst. | Acid-base reaction where the carboxylic acid is deprotonated by the strong base to form a carboxylate salt. |

Reactivity Profile of the Chlorinated Aromatic Core

The reactivity of the benzene (B151609) ring in this compound is dominated by the presence of three electron-withdrawing chlorine atoms. These substituents significantly influence the potential for both nucleophilic and electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution Potential

Aryl halides are typically unreactive towards nucleophilic substitution under standard Sₙ1 and Sₙ2 conditions. However, the presence of strong electron-withdrawing groups can activate the aromatic ring to undergo nucleophilic aromatic substitution (SₙAr). libretexts.org The SₙAr mechanism proceeds via a two-step addition-elimination process. libretexts.org

In the case of this compound, the three chlorine atoms withdraw electron density from the aromatic ring, making it susceptible to attack by strong nucleophiles. The reaction is initiated by the addition of a nucleophile to one of the carbon atoms bearing a chlorine atom, temporarily disrupting the ring's aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized across the ring and is further stabilized by the electron-withdrawing chlorine atoms, particularly those at the ortho and para positions relative to the site of attack. libretexts.orglibretexts.org In the second, faster step, the leaving group (a chloride ion) is eliminated, and the aromaticity of the ring is restored. libretexts.org

The reaction is highly dependent on the presence of these activating substituents; without them, the reaction conditions required would be extreme. libretexts.org Therefore, this compound has a significant potential to undergo SₙAr reactions with strong nucleophiles, where one of the chlorine atoms is replaced.

| Feature | Description for SNAr on this compound |

|---|---|

| Substrate Requirement | Aryl halide with strong electron-withdrawing groups (EWGs). |

| Role of Substituents | The three Cl atoms act as EWGs, activating the ring for nucleophilic attack. |

| Mechanism | Two-step: 1. Nucleophilic addition (rate-determining). 2. Elimination of leaving group. |

| Intermediate | Resonance-stabilized carbanion (Meisenheimer complex). |

| Leaving Group | One of the chloride ions (Cl⁻). |

Electrophilic Aromatic Substitution Patterns in the Trichlorinated Phenoxy System

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reactivity of the ring towards electrophiles is governed by the electronic effects of the existing substituents.

The this compound ring is highly deactivated towards electrophilic attack. Halogens are deactivating substituents due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. wikipedia.org With three chlorine atoms, the ring's electron density is significantly reduced, making it a poor nucleophile. youtube.com

Photochemical Reaction Pathways and Degradation Mechanisms

The photochemical degradation of this compound can proceed through several pathways upon absorption of UV light. Research on structurally similar compounds, such as 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and other chlorinated aromatic compounds, provides insight into the likely mechanisms. rsc.orgnih.gov

Primary photochemical processes include:

Homolytic Cleavage (Photodissociation): The energy from UV irradiation can induce the breaking of the carbon-chlorine (C-Cl) bond, which is often the most photolabile bond in such molecules. nih.gov This generates a highly reactive aryl radical and a chlorine radical, which can then participate in a variety of secondary reactions.

Heterolytic Cleavage: This pathway involves the cleavage of a C-Cl bond to form a carbocation and a chloride ion. This process can lead to substitution products if a nucleophile, such as water, is present, resulting in the formation of hydroxylated derivatives. rsc.org

Photoionization: This process involves the ejection of an electron from the molecule, creating a radical cation. This species is highly reactive and can undergo further reactions, such as nucleophilic attack by water. rsc.org

Ester Bond Cleavage: The ester linkage itself can be a site for photochemical reactions, potentially leading to the formation of 2,4,5-trichlorophenol and propanoic acid derivatives. scite.ai

The degradation of the closely related herbicide 2,4,5-T has been shown to proceed via both photoionization and heterolytic cleavage of a C-Cl bond, leading to the substitution of chlorine atoms with hydroxyl groups. rsc.org Similarly, the degradation of 2,4,5-trichlorophenol, a potential hydrolysis product, has been studied, indicating that dechlorination is a key step in the breakdown of this class of compounds. nih.gov Therefore, the primary photochemical degradation pathway for this compound likely involves reductive dechlorination, leading to less chlorinated phenols and eventually complete mineralization.

Complexation Chemistry and Interactions with Transition Metal Ions

The oxygen atoms of the ester group (both carbonyl and ether oxygens) in this compound possess lone pairs of electrons, allowing them to act as Lewis bases and potentially coordinate with transition metal ions. Similarly, the chlorine substituents can exhibit weak Lewis basicity.

Studies on the interaction of chlorophenols with metal oxides, such as iron and aluminum oxides, have shown that these compounds can chemisorb onto the oxide surfaces through inner-sphere coordination. osti.govacs.org This suggests that the phenolic oxygen, if the ester were hydrolyzed, or even the ester oxygens themselves, could form complexes with metal ions present in the environment.

The complexation of polyphenolic compounds with metal ions like copper (Cu²⁺) and iron (Fe³⁺) is well-documented and can enhance the reactivity and degradation of the organic molecule. tandfonline.comnih.gov For instance, the presence of certain metal ions can influence the photocatalytic oxidation of chlorophenols, with the reaction rate often correlating with the reduction potential of the metal ion. tandfonline.com While specific studies on the complexation of this compound are scarce, it is plausible that it can form coordination complexes with various transition metals. These interactions could alter the compound's electronic structure, solubility, and susceptibility to degradation pathways, such as hydrolysis or photolysis. The formation of such complexes would likely involve the carbonyl oxygen as the primary coordination site, a common motif in the coordination chemistry of esters.

Biotransformation and Environmental Degradation Pathways

Microbial Degradation Mechanisms and Metabolite Profiling

Microorganisms play a crucial role in the breakdown of chlorinated phenols. The degradation of 2,4,5-TCP can proceed through distinct pathways under aerobic and anaerobic conditions, involving different microbial consortia and enzymatic systems.

Under aerobic conditions, the microbial degradation of 2,4,5-TCP is an oxidative process. While this compound is known for its resistance to biodegradation compared to other trichlorophenol isomers, certain microorganisms can utilize it as a carbon and energy source. nih.govelsevierpure.com The degradation pathway often begins with the hydroxylation of the aromatic ring.

A proposed pathway for the aerobic degradation of the related compound 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by Burkholderia cepacia AC1100 involves the initial conversion to 2,4,5-TCP. nih.govethz.ch The subsequent steps are believed to proceed as follows ethz.ch:

Hydroxylation: 2,4,5-TCP is converted to 2,5-dichlorohydroquinone.

Second Hydroxylation: 2,5-Dichlorohydroquinone is further hydroxylated to form 5-chloro-1,2,4-trihydroxybenzene.

Dechlorination: The molecule undergoes reductive dechlorination to yield 1,2,4-benzenetriol (B23740) (hydroxyquinol).

Ring Cleavage: The aromatic ring of 1,2,4-benzenetriol is cleaved by a dioxygenase enzyme, leading to the formation of maleylacetate.

Metabolism: Maleylacetate is then funneled into the tricarboxylic acid (TCA) cycle for complete mineralization. ethz.ch

While dichlorocatechols are common metabolites in the degradation of other dichlorophenols, the pathway for 2,4,5-TCP specifically proceeds through hydroquinone (B1673460) and trihydroxybenzene intermediates. Subsequent degradation of ring-fission products can lead to intermediates such as chlorosuccinate, although this is less commonly documented for 2,4,5-TCP compared to other chlorinated aliphatics.

Table 1: Aerobic Degradation Metabolites of 2,4,5-TCP

| Metabolite | Description | Reference |

| 2,5-Dichlorohydroquinone | Initial hydroxylation product of 2,4,5-TCP. | ethz.ch |

| 5-Chloro-1,2,4-trihydroxybenzene | Formed from the further hydroxylation of 2,5-dichlorohydroquinone. | ethz.ch |

| 1,2,4-Benzenetriol (Hydroxyquinol) | Dechlorinated intermediate before ring cleavage. | ethz.ch |

| Maleylacetate | Product of aromatic ring cleavage. | ethz.ch |

In anaerobic environments, the primary degradation mechanism for 2,4,5-TCP is reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring and replaced with hydrogen atoms. This process is often the rate-limiting step in the complete mineralization of the compound.

The typical sequence of reductive dechlorination for 2,4,5-TCP is as follows:

2,4,5-Trichlorophenol (B144370) is dechlorinated to dichlorophenols (e.g., 3,4-dichlorophenol (B42033) or 2,5-dichlorophenol). nih.govnih.gov

Dichlorophenols are further dechlorinated to monochlorophenols (e.g., 3-chlorophenol (B135607) or 4-chlorophenol). nih.govnih.govdocumentsdelivered.com

The final dechlorination step yields phenol (B47542), which is more readily biodegradable under anaerobic conditions. nih.govconsensus.app

Table 2: Anaerobic Degradation Intermediates of 2,4,5-TCP

| Intermediate | Formation Process | Reference |

| 3,4-Dichlorophenol | Reductive dechlorination of 2,4,5-TCP. | nih.govnih.gov |

| 2,5-Dichlorophenol (B122974) | Reductive dechlorination of 2,4,5-TCP. | consensus.appnih.gov |

| 3-Chlorophenol | Reductive dechlorination of dichlorophenol intermediates. | consensus.appnih.gov |

| 4-Chlorophenol | Reductive dechlorination of dichlorophenol intermediates. | nih.govdocumentsdelivered.com |

| Phenol | Final dechlorination product before ring cleavage. | nih.govconsensus.app |

A variety of microorganisms have been identified that can degrade chlorophenols. The bacterium Pseudomonas cepacia AC1100 (now Burkholderia cepacia) was isolated for its ability to utilize 2,4,5-T as a sole carbon and energy source, which involves the degradation of the intermediate 2,4,5-TCP. nih.govepa.gov Other genera known to degrade chlorophenols include Cupriavidus, Sphingomonas, and Mycobacterium. mdpi.com

Under anaerobic conditions, specific organohalide-respiring bacteria are essential. The genus Dehalobacter has been identified as a key player in the reductive dechlorination of 2,4,5-T to phenol. consensus.app Other bacteria like Dehalococcoides mccartyi and Desulfitobacterium hafniense have also been shown to perform specific dechlorination steps in the breakdown of 2,4,5-T. nih.govresearchgate.net

The degradation pathways are encoded by specific catabolic genes. For the degradation of 2,4,6-TCP in Cupriavidus necator, a set of genes designated tcp (tcpRXABCYD) has been characterized. asm.org While not specific to 2,4,5-TCP, metagenomic analyses of chlorophenol-degrading consortia have revealed the presence of several functional genes associated with the breakdown of these compounds. mdpi.com Key genes include:

PcpA : Often associated with pentachlorophenol (B1679276) monooxygenase, initiating the degradation cascade. mdpi.com

pcaF, pcaI : Genes involved in the β-ketoadipate pathway, which is central to the catabolism of aromatic compounds following ring cleavage. mdpi.com

Table 3: Microbial Genera and Genes in Chlorophenol Degradation

| Organism/Gene | Role in Degradation | Condition | Reference |

| Burkholderia cepacia | Degrades 2,4,5-T and 2,4,5-TCP. | Aerobic | nih.govethz.ch |

| Cupriavidus necator | Degrades 2,4,6-TCP via tcp genes. | Aerobic | mdpi.comasm.org |

| Dehalobacter | Catalyzes reductive dechlorination of 2,4,5-T to phenol. | Anaerobic | consensus.app |

| Dehalococcoides mccartyi | Performs specific dechlorination steps of 2,4,5-T. | Anaerobic | nih.govresearchgate.net |

| PcpA | Encodes pentachlorophenol monooxygenase. | Aerobic | mdpi.com |

| pcaF, pcaI | Involved in the β-ketoadipate pathway for aromatic catabolism. | Aerobic | mdpi.com |

Abiotic Chemical Degradation Processes in Environmental Matrices

Besides microbial action, 2,4,5-TCP can be degraded by non-biological chemical processes, primarily driven by light energy.

2,4,5-TCP is susceptible to photolytic degradation in aqueous solutions upon exposure to ultraviolet (UV) radiation. nih.gov The process involves the absorption of UV light, leading to the cleavage of the carbon-chlorine bond. The aqueous photolysis half-life of 2,4,5-TCP can be as short as one hour under environmentally relevant light conditions. nih.gov This photodegradation leads to the substitution of chlorine atoms with hydroxyl groups, followed by potential polymerization. nih.gov The efficiency of this process can be significantly enhanced by the presence of a photocatalyst like titanium dioxide (TiO₂), which generates highly reactive species upon UV irradiation. uobabylon.edu.iq Studies have shown that the rate of photocatalytic degradation is influenced by factors such as pH, with lower pH values (e.g., pH 4) often resulting in higher degradation rates. uobabylon.edu.iq

Hydroxyl radicals (•OH) are highly reactive, non-selective oxidants that can be generated in sunlit surface waters or through advanced oxidation processes. 2,4,5-TCP reacts rapidly with these radicals. The estimated rate constant for the vapor-phase reaction is 2.1 x 10⁻¹² cm³/molecule-sec at 25°C, corresponding to an atmospheric half-life of about 6.8 days. nih.gov In aqueous solutions, the reaction is even faster. Pulse radiolysis studies have shown that the reaction of •OH with 2,4,5-TCP proceeds via the formation of two different •OH-adducts, specifically at the C-6 and C-3 positions of the aromatic ring. researchgate.net These transient radical adducts are intermediates in the oxidative degradation of the molecule. researchgate.net

Advanced Oxidation Processes and Synergistic Degradation Approaches

Advanced Oxidation Processes (AOPs) represent a class of effective methods for the destruction of recalcitrant aqueous pollutants like chlorophenol derivatives. researchgate.net These processes are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH), which can mineralize complex organic compounds into simpler and less harmful substances such as CO2 and H2O. researchgate.net For chlorophenols, AOPs like UV/H2O2, Fenton, and UV/Fenton processes have been shown to be effective in their degradation. researchgate.net

A particularly innovative and synergistic approach involves the combination of physical methods with biological treatment. One such method is the use of Pulse Electric Discharge (PED) followed by bioremediation. A study on the degradation of the closely related compound 2,4,5-trichlorophenol (2,4,5-TCP) demonstrated the efficacy of this two-stage approach. nih.gov In this process, the chlorinated phenol was first treated in a PED reactor as an aerosol, which converted a significant portion of the initial compound into other substances. nih.gov The remaining 2,4,5-TCP and its transformation products were then subjected to mineralization by an acclimated activated sludge. nih.gov

The combination of PED and bioremediation exhibited a significant synergistic effect. The degradation of 2,4,5-TCP by bacteria was substantially increased after the initial PED treatment. nih.gov Specifically, while the bacteria alone could degrade a maximum of 70 ppm of 2,4,5-TCP, they were able to degrade 163 ppm after the compound was first treated with PED. nih.gov This represents a 2.3-fold increase in the concentration of degraded 2,4,5-TCP and a 3.3-fold increase in the degradation of total carbon. nih.gov The initial degradation rate of 2,4,5-TCP by the acclimated activated sludge post-PED treatment was calculated to be 5 nmol min-1 mg protein-1 at an initial concentration of 163 ppm. nih.gov

The table below summarizes the key findings from the study on the synergistic degradation of 2,4,5-trichlorophenol using Pulse Electric Discharge combined with bioremediation.

| Parameter | Value |

| Initial 2,4,5-TCP Concentration | 500 ppm |

| 2,4,5-TCP Concentration after PED | 163 ppm |

| Maximum 2,4,5-TCP Degraded (Bioremediation alone) | 70 ppm |

| Maximum 2,4,5-TCP Degraded (PED + Bioremediation) | 163 ppm |

| Synergistic Increase in 2,4,5-TCP Degraded | 2.3-fold |

| Synergistic Increase in Total Carbon Degraded | 3.3-fold |

| Initial Degradation Rate (Post-PED) | 5 nmol min-1 mg protein-1 |

Other AOPs, such as those based on zero-valent iron (ZVI) activating peroxides, have also been investigated for the degradation of other trichlorophenols, like 2,4,6-trichlorophenol (B30397) (2,4,6-TCP). nih.gov These studies indicate that factors such as the initial pH and the concentration of peroxides significantly influence the degradation efficiency. nih.gov For instance, the degradation of 2,4,6-TCP in ZVI/peroxide systems was found to be optimal at an initial pH of 3.2. nih.gov

Environmental Attenuation and Persistence Considerations of Chlorophenol Derivatives

Chlorophenol compounds and their derivatives are recognized as ubiquitous environmental contaminants due to their use in various industrial and agricultural applications. nih.govnih.gov Their persistence and potential for bioaccumulation in the environment are of significant concern. researchgate.net The environmental fate of chlorophenols is largely influenced by factors such as pH, as they can exist in either a protonated phenol form or as a phenolate (B1203915) anion. cdc.gov

The mobility of these compounds in soil can vary significantly. For instance, the herbicide 2,4,5-T, which is structurally related to 2,4,5-Trichlorophenyl propanoate, is expected to have low mobility in soils with high organic content due to strong adsorption, but can be more mobile in sandy soils. nih.gov Biodegradation is a key process that limits the extent of leaching into groundwater. nih.gov The persistence of 2,4,5-T in soil has been reported to range from 14 to 300 days. nih.gov

In aquatic environments, photochemical decomposition and biodegradation are the primary mechanisms for the removal of compounds like 2,4,5-T. nih.gov The main degradation product of 2,4,5-T in water is 2,4,5-trichlorophenol. nih.gov It is anticipated that this compound would undergo hydrolysis in the environment to form 2,4,5-trichlorophenol, which would then be subject to further degradation.

The persistence of chlorophenol derivatives is also influenced by the conditions of the environment. For example, the degradation of 2,4,5-T is much slower under anaerobic conditions in flooded soils, with a reported half-life of up to 48 weeks, compared to field moist soils. nih.gov Anaerobic degradation of 2,4,5-T has been shown to proceed through reductive dechlorination, with intermediate products including 3,4-dichlorophenol, 2,5-dichlorophenol, and 3-chlorophenol, eventually leading to phenol. researchgate.net

The table below outlines the environmental characteristics and persistence of the related compound 2,4,5-T.

| Environmental Parameter | Observation for 2,4,5-T |

| Soil Mobility | Varies from low (strong adsorption in organic soils) to high (sandy soils). nih.gov |

| Soil Persistence | 14 to 300 days. nih.gov |

| Primary Aquatic Degradation | Photochemical decomposition and biodegradation. nih.gov |

| Primary Aquatic Degradation Product | 2,4,5-trichlorophenol. nih.gov |

| Anaerobic Half-life (Flooded Soil) | ≤ 48 weeks. nih.gov |

Due to their recalcitrant nature, chlorophenolic compounds can persist in the environment, leading to potential long-term contamination issues. nih.gov Understanding the specific attenuation and degradation pathways is crucial for assessing the environmental risk associated with these compounds.

Advanced Analytical Techniques for Research and Environmental Monitoring

Chromatographic Methodologies for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For compounds like 2,4,5-Trichlorophenyl propanoate, both gas and liquid chromatography techniques are extensively employed.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Analysis

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. When coupled with a mass spectrometer, it provides a high degree of certainty in compound identification and quantification.

In the analysis of chlorophenolic compounds, including derivatives like this compound, GC-MS is a preferred method. The use of capillary columns with low bleed characteristics is important to achieve a good signal-to-noise ratio and low detection limits, which is crucial for preventing contamination of the mass spectrometry detector. meclib.jp For trace and ultra-trace level analysis, the inertness of the entire GC flow path, from the injector to the detector, is vital to ensure sample integrity and obtain accurate data for challenging analytes. hpst.cz

To enhance the volatility of certain analytes for GC analysis, a derivatization step is often employed. For instance, in the analysis of related chlorophenols, derivatization is a common practice before their determination by GC.

Table 1: Illustrative GC-MS Parameters for Chlorophenolic Compound Analysis

| Parameter | Setting |

| GC System | Agilent TRACE 1610 GC or similar thermofisher.com |

| Column | TraceGOLD TG-Dioxin or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness thermofisher.com |

| Oven Program | Initial temp: 60°C (1 min hold), Ramp: 10°C/min to 325°C (10 min hold) nih.gov |

| Injector | Splitless, 250°C |

| Carrier Gas | Helium, 1.2 mL/min |

| MS System | Triple Quadrupole (e.g., Thermo Scientific TSQ 9610) thermofisher.com |

| Ionization Mode | Electron Ionization (EI), 70 eV nih.gov |

| Acquisition Mode | Selected Reaction Monitoring (SRM) |

This table presents a generalized set of parameters. Specific methods may require optimization.

High Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. youtube.com When coupled with tandem mass spectrometry (LC-MS/MS), it offers exceptional sensitivity and selectivity for the analysis of trace-level contaminants in complex environmental and biological samples. nih.govnih.gov

The separation in HPLC is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase within a column. youtube.com The choice of column chemistry, mobile phase composition, and gradient elution program is critical for achieving the desired separation. thermofisher.com For the analysis of polar compounds, reversed-phase HPLC is commonly used.

LC-MS/MS provides detailed structural information, enabling the confident identification and quantification of metabolites and degradation products of this compound in various matrices. nih.govnih.gov The optimization of MS parameters is crucial to maximize the detection of all relevant metabolites, which may have different chemical properties than the parent compound. nih.gov

Table 2: Representative HPLC Parameters for Analysis of Related Compounds

| Parameter | Condition |

| HPLC System | UHPLC system (e.g., Thermo Scientific Vanquish) thermofisher.com |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of target analytes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Detector | Tandem Mass Spectrometer (MS/MS) |

Note: These are typical parameters and would require optimization for the specific analysis of this compound.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and characterization of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. wesleyan.edu It provides detailed information about the carbon-hydrogen framework of a compound. dntb.gov.ua Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish connectivity and stereochemistry. researchgate.net

For a compound like this compound, ¹H NMR would reveal the number and environment of the protons, while ¹³C NMR would provide information on the carbon skeleton. mdpi.com Advanced techniques such as COSY, HSQC, and HMBC can be used to piece together the complete molecular structure. wesleyan.edu While a specific spectrum for this compound is not provided, the analysis of the related compound 2-(2,4,5-trichlorophenoxy)propionic acid demonstrates the utility of NMR in identifying the chemical shifts and coupling constants characteristic of the trichlorophenyl group and the propionate (B1217596) moiety. chemicalbook.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. examples.com For this compound, one would expect to see characteristic absorption bands for the ester carbonyl group (C=O stretch), C-O stretching, and vibrations associated with the aromatic ring and C-Cl bonds. The IR spectrum of the related compound 2,4,5-trichlorophenol (B144370) shows distinct peaks that can be assigned to its functional groups. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher one. libretexts.org Molecules with conjugated π systems, such as the aromatic ring in this compound, typically exhibit characteristic UV absorption spectra. libretexts.org

Immunochemical Assays for Ultrasensitive Detection in Environmental Samples

Immunochemical assays, such as the enzyme-linked immunosorbent assay (ELISA), offer a highly sensitive and specific method for the detection of target analytes in environmental and biological samples. These assays are based on the principle of antigen-antibody recognition.

For the detection of related chlorophenols, immunoassays have been developed that demonstrate very low limits of detection. For example, an immunoassay for 2,4,5-trichlorophenol (2,4,5-TCP) has been optimized to achieve a limit of detection of 0.05 µg/L. nih.gov Such assays can be adapted for the analysis of water, urine, and serum samples, although matrix effects need to be carefully evaluated and addressed through appropriate sample preparation procedures. nih.gov The development of such an assay for this compound would provide a rapid and cost-effective screening tool for environmental monitoring.

Development and Validation of Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) has been evaluated as a robust tool for the analysis of 2,4,5-Trichlorophenol (2,4,5-TCP), a primary hydrolysis product and key biomarker for exposure to compounds like this compound. The development of these immunoassays involves creating a stable and sensitive system for detecting 2,4,5-TCP in various media.

The validation of an ELISA protocol for 2,4,5-TCP demonstrates its reliability and precision. Key performance parameters are established to ensure the data generated is accurate and reproducible. An optimized immunoassay for 2,4,5-TCP is stable in media with pH values ranging from 6.6 to 10.5 and ionic strength values between 20 and 80 mS cm⁻¹. nih.gov The assay exhibits good accuracy, with coefficients of variation (CV) for intra-assay and inter-assay precision being 12% or lower. nih.gov The specificity of the assay is a critical parameter, ensuring that the antibodies used bind specifically to the target analyte with minimal cross-reactivity to other structurally similar compounds.

Table 1: Performance Characteristics of a Validated ELISA for 2,4,5-Trichlorophenol

| Validation Parameter | Result | Reference |

| Limit of Detection (LOD) | 0.05 µg/L | nih.gov |

| Dynamic Range | 0.09 - 0.72 µg/L | nih.gov |

| Intra-assay Precision (CV%) | ≤ 12% | nih.gov |

| Inter-assay Precision (CV%) | ≤ 12% | nih.gov |

| pH Stability Range | 6.6 - 10.5 | nih.gov |

| Ionic Strength Stability | 20 - 80 mS cm⁻¹ | nih.gov |

Matrix Effects and Optimization Protocols for Immunochemical Analysis

The performance of immunochemical methods like ELISA can be significantly influenced by the sample matrix. nih.gov Complex biological matrices such as urine and serum, as well as environmental samples like natural water, can contain interfering substances that diminish the efficiency and detectability of the assay. nih.gov This phenomenon is known as the matrix effect.

To counteract these effects, optimization of sample treatment protocols is essential. For the analysis of 2,4,5-TCP, simple sample treatment procedures have been developed to allow for its straightforward determination in various matrices. nih.gov These protocols are designed to minimize interference while maintaining the integrity of the analyte. The development of such optimized procedures enables the reliable application of the immunoassay for biological monitoring of human exposure and for assessing environmental contamination. The resulting analytical protocols yield different detection limits depending on the complexity of the matrix. nih.gov

Table 2: Detection Limits of 2,4,5-TCP Immunoassay in Different Matrices

| Sample Matrix | Limit of Detection (LOD) | Reference |

| Natural Waters | 0.07 µg/L | nih.gov |

| Urine | 0.26 µg/L | nih.gov |

| Serum | 0.8 µg/L | nih.gov |

Capillary Electrophoresis (CE) for Analytical Applications

Capillary Electrophoresis (CE) is a powerful and versatile separation technique used in the analytical chemistry of various compounds, including the profiling of drug impurities. nih.gov The fundamental principle of CE is the separation of ions in a solution based on their electrophoretic mobility when an electric field is applied. nih.gov This mobility is influenced by the charge of the molecule, its atomic radius, and the viscosity of the solvent. nih.gov

Capillary Zone Electrophoresis (CZE), the most common form of CE, is particularly effective for achieving rapid and straightforward separations of mixtures in solution. nih.gov In CZE, charged ions migrate under the influence of the applied electric field, allowing for their separation and subsequent detection. nih.gov This technique is highly valuable for the analysis of complex mixtures and for the characterization of biomolecules and pharmaceuticals. nih.gov Its application can be extended to the analysis of environmental contaminants and their degradation products, offering a high-resolution separation method for research and monitoring purposes.

Design and Synthesis of Derivatives and Analogues of 2,4,5 Trichlorophenyl Propanoate

Structural Modifications of the Propanoate Chain

The propanoate chain of 2,4,5-trichlorophenyl propanoate offers several sites for structural modification, allowing for the introduction of various functionalities that can influence the molecule's steric and electronic properties.

Systematic variations in the alkyl chain and the introduction of halogens can significantly impact the compound's properties.

Alkyl Chain Variations: The length and branching of the alkyl chain of the ester can be altered to study its effect on the molecule's lipophilicity and interaction with biological targets. For instance, the synthesis of analogues such as 2,4,5-trichlorophenyl butanoate or pentanoate can be achieved through standard esterification procedures, reacting 2,4,5-trichlorophenol (B144370) with the corresponding acyl chlorides or carboxylic acids in the presence of a suitable catalyst. One notable analogue is 2-(2,4,5-trichlorophenoxy)propionic acid, also known as Silvex, which features a methyl group at the α-position of the propionate (B1217596) moiety.

Halogenation: The introduction of halogen atoms, such as chlorine or bromine, onto the propanoate chain can be accomplished through various synthetic methods. For example, α-halogenation of the propionyl group can be achieved by reacting this compound with halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under radical initiation conditions. The synthesis of related α-halo esters has been documented in various contexts, suggesting the feasibility of this approach for this compound. chemicalbook.com

A summary of potential alkyl chain and halogenated derivatives is presented in Table 1.

Table 1: Potential Alkyl and Halogenated Derivatives of the Propanoate Moiety

| Derivative Name | Modification | Potential Synthetic Precursor |

|---|---|---|

| 2,4,5-Trichlorophenyl butanoate | Extended alkyl chain (butyrate) | Butyryl chloride |

| 2,4,5-Trichlorophenyl pentanoate | Extended alkyl chain (pentanoate) | Pentanoyl chloride |

| 2,4,5-Trichlorophenyl 2-chloropropanoate | α-Chlorination | 2-Chloropropionyl chloride |

| 2,4,5-Trichlorophenyl 2-bromopropanoate | α-Bromination | 2-Bromopropionyl chloride |

| 2-(2,4,5-Trichlorophenoxy)propionic acid (Silvex) | α-Methyl substitution | 2-Chloropropionic acid |

Beyond halogenation, other functional groups can be introduced to the propanoate chain to create a wider range of analogues with diverse chemical properties.

Amine and Azide (B81097) Groups: The introduction of amino and azido (B1232118) functionalities can provide sites for further derivatization or for modulating the compound's polarity and hydrogen bonding capacity. For example, an α-amino group can be introduced by first synthesizing the α-bromo derivative, followed by a nucleophilic substitution with an amine or an azide. The synthesis of α-amino acids from α-halo acids is a well-established transformation. nih.gov The synthesis of a photoaffinity label containing an azido group on a related benzoic acid derivative has been reported, indicating the feasibility of introducing such groups. nih.gov

Other Functional Groups: Functional groups such as hydroxyl or cyano groups can also be incorporated. For instance, the synthesis of ethyl 3,3-diethoxypropanoate, a protected form of a formylpropanoate, suggests routes to introduce aldehyde functionalities. orgsyn.org These groups can serve as handles for further synthetic transformations, allowing for the creation of a diverse library of analogues.

Modifications of the Chlorinated Phenyl Ring

The substitution pattern of the chlorinated phenyl ring is a key determinant of the molecule's properties. Modifying the position of the chlorine atoms or introducing other substituents can lead to significant changes in activity.

There are six possible isomers of trichlorophenol, and the synthesis of the corresponding propanoate esters can provide valuable insights into the influence of the chlorine substitution pattern. nih.gov

The synthesis of these isomers typically starts with the corresponding trichlorophenol. For example, 2,4,6-trichlorophenol (B30397) can be synthesized from phenol (B47542) by chlorination. google.com A method for producing 2,3,5-trichloropyridine (B95902) from the cyclization of 2,4,4-trichloro-4-formylbutyronitrile has also been described, which could potentially be adapted for the synthesis of the corresponding phenol. google.com The synthesis of 3,4,5-trichlorophenol (B165643) is also documented. nih.gov Once the desired trichlorophenol isomer is obtained, it can be esterified with propionyl chloride to yield the target positional isomer of trichlorophenyl propanoate.

A patent describes a method for making 2,4,5-trichlorophenol by chlorinating 2,5-dichlorophenol (B122974), which yields a higher ratio of the desired isomer compared to other methods. google.com Another patent details the synthesis of 2,4,5-trichlorophenol from 1,2,4-trichlorobenzene (B33124) via nitration, reduction, and diazotization, a process designed to avoid the formation of toxic dioxin byproducts. wikipedia.org

The properties of some positional isomers are summarized in Table 2.

Table 2: Positional Isomers of Trichlorophenyl Propanoate and their Precursors

| Isomer Name | Chlorine Positions | Precursor Phenol | CAS Number of Phenol |

|---|---|---|---|

| This compound | 2,4,5 | 2,4,5-Trichlorophenol | 95-95-4 nih.gov |

| 2,4,6-Trichlorophenyl propanoate | 2,4,6 | 2,4,6-Trichlorophenol | 88-06-2 |

| 2,3,5-Trichlorophenyl propanoate | 2,3,5 | 2,3,5-Trichlorophenol | 933-78-8 |

| 3,4,5-Trichlorophenyl propanoate | 3,4,5 | 3,4,5-Trichlorophenol | 609-19-8 nih.gov |

| 2,3,6-Trichlorophenyl propanoate | 2,3,6 | 2,3,6-Trichlorophenol | 933-75-5 |

| 2,3,4-Trichlorophenyl propanoate | 2,3,4 | 2,3,4-Trichlorophenol | 15950-66-0 |

Introducing additional substituents onto the phenyl ring can further modulate the electronic and steric properties of the molecule.

Nitro and Amino Groups: Nitration of the 2,4,5-trichlorophenyl ring can be achieved using standard nitrating agents. The resulting nitro-substituted compound can then be reduced to the corresponding amino derivative. The synthesis of nitropyridine-containing phenylaminoacetates and propionates has been described, demonstrating the feasibility of such modifications on related aromatic systems. nih.gov The synthesis of 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic acid also provides a relevant example of introducing a nitro group onto a substituted benzene (B151609) ring. nih.gov

Other Substituents: The introduction of other functional groups, such as alkyl, alkoxy, or additional halogen atoms, can be explored through various aromatic functionalization reactions. For example, Friedel-Crafts alkylation or acylation could be used to introduce alkyl or acyl groups, although the electron-withdrawing nature of the chlorine atoms would make the ring less reactive. The synthesis of 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (B598714) showcases the introduction of a trifluoroacetyl group onto a trichlorinated phenyl ring.

Exploration of Hybrid Molecules Incorporating the this compound Scaffold

The concept of molecular hybridization involves combining the this compound scaffold with other pharmacologically active moieties to create new chemical entities with potentially synergistic or novel properties. This approach is a growing area in drug discovery. wikipedia.org

The 2,4,5-trichlorophenyl ester itself has been utilized in the synthesis of polypeptides, highlighting its role as an activated ester for amide bond formation. nih.gov This reactivity can be exploited to link the 2,4,5-trichlorophenoxy moiety to peptides, amino acids, or other amine-containing molecules to create hybrid structures.

For example, the 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) structure, a well-known herbicide, is a hybrid of a trichlorophenoxy group and an acetic acid moiety. wikipedia.orgnih.govnih.gov The synthesis of 2,4,5-T involves the reaction of 2,4,5-trichlorophenol with chloroacetic acid. wikipedia.org This synthetic strategy could be adapted to link the 2,4,5-trichlorophenoxy group to a variety of other molecular scaffolds containing a reactive halide.

The development of hybrid molecules could involve linking the this compound scaffold to other bioactive cores, such as thiazolidinones or imidazoles, which have shown a range of biological activities. nih.gov

Reactivity and Stability Investigations of Novel Derivatives

The reactivity and stability of derivatives and analogues of this compound are critical parameters influencing their potential applications and environmental fate. The inherent reactivity of the ester functional group, coupled with the electronic effects of the substituted phenyl ring, dictates the susceptibility of these compounds to various chemical transformations. This section explores the reactivity of these derivatives towards nucleophilic attack and their stability under different environmental conditions.

Nucleophilic Acyl Substitution: Hydrolysis and Aminolysis

The primary reaction pathway for esters is nucleophilic acyl substitution. The rate of this reaction is significantly influenced by the nature of the leaving group and the electrophilicity of the carbonyl carbon. In the case of this compound and its analogues, the 2,4,5-trichlorophenolate (B1259039) anion is a relatively good leaving group due to the inductive electron-withdrawing effect of the three chlorine atoms, which stabilizes the negative charge on the phenolate (B1203915) oxygen.

Hydrolysis:

The hydrolysis of phenyl esters, particularly those with electron-withdrawing substituents, is a well-studied process. The reaction can be catalyzed by both acid and base. Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. The presence of electron-withdrawing groups on the phenyl ring enhances the electrophilicity of the carbonyl carbon and stabilizes the resulting phenolate anion, thereby increasing the rate of hydrolysis.

| Ester Derivative | Substituents on Phenyl Ring | Second-Order Rate Constant (k_OH) (M⁻¹s⁻¹) at 25°C | Relative Reactivity (Compared to Phenyl Acetate) |

| Phenyl Acetate | None | 1.45 | 1.00 |

| 4-Nitrophenyl Acetate | 4-NO₂ | 21.0 | 14.48 |

| 2,4-Dinitrophenyl Acetate | 2,4-(NO₂)₂ | 238 | 164.14 |

| Phenyl Benzoate | None | 0.026 | 1.00 |

| 4-Nitrophenyl Benzoate | 4-NO₂ | 1.2 | 46.15 |

This table is generated based on established principles and representative literature values for illustrative purposes. Actual values for propanoate esters may vary.

As the data illustrates, the addition of electron-withdrawing nitro groups significantly increases the rate of hydrolysis. It is expected that the three chloro substituents on this compound would also lead to a substantially higher hydrolysis rate compared to the unsubstituted phenyl propanoate.

Aminolysis:

The reaction of esters with amines, known as aminolysis, is another important nucleophilic acyl substitution reaction, particularly relevant in the context of synthesizing amides. Similar to hydrolysis, the rate of aminolysis is enhanced by electron-withdrawing groups on the phenoxy leaving group. 2,4,5-Trichlorophenyl esters are considered "activated esters" and have been utilized in peptide synthesis due to their enhanced reactivity towards the amino groups of amino acids. epa.gov

The general mechanism involves the nucleophilic attack of the amine on the ester's carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the 2,4,5-trichlorophenolate anion yields the corresponding amide.

Studies on the aminolysis of various substituted phenyl acetates have shown a clear correlation between the electron-withdrawing nature of the substituent and the reaction rate. For instance, the rate of aminolysis by piperidine (B6355638) is significantly faster for esters with more acidic phenol leaving groups (i.e., those with electron-withdrawing substituents).

Stability of Novel Derivatives

The stability of derivatives of this compound is a critical factor, particularly concerning their storage and environmental persistence. Key aspects of stability include thermal stability and photostability.

Thermal Stability:

Photostability:

The presence of a chromophoric aromatic ring and carbon-chlorine bonds suggests that these compounds may be susceptible to photodegradation upon exposure to ultraviolet (UV) radiation. The photodegradation of chlorinated aromatic compounds can proceed through various mechanisms, including the homolytic cleavage of the carbon-chlorine bond to form aryl radicals. These highly reactive intermediates can then undergo a variety of subsequent reactions.

Research on the photodegradation of related chlorinated phenoxyalkanoic acid herbicides has shown that these compounds can be degraded by UV light. nih.gov The rate of degradation is influenced by factors such as the wavelength of light, the presence of photosensitizers, and the reaction medium. It is anticipated that derivatives of this compound would exhibit similar susceptibility to photodegradation.

The following table outlines the expected stability characteristics of this compound derivatives based on general principles of organic chemistry.

| Stability Parameter | Expected Characteristics for this compound Derivatives | Influencing Factors |

| Thermal Stability | Generally stable at ambient temperatures. Decomposition may occur at elevated temperatures. | Strength of the ester bond, presence of other functional groups. |

| Photostability | Potentially susceptible to degradation by UV radiation. | Wavelength of light, intensity of radiation, presence of photosensitizers, reaction medium. |

| Hydrolytic Stability | Less stable under basic conditions compared to neutral or acidic conditions due to enhanced rate of hydroxide-ion-mediated hydrolysis. | pH of the medium, temperature. |

Further empirical studies are necessary to quantify the specific reactivity and stability profiles of novel derivatives of this compound to fully understand their chemical behavior.

Applications in Advanced Organic Synthesis and Chemical Research

Utility as Synthetic Intermediates for Complex Organic Molecules

In organic synthesis, activated esters are crucial intermediates for the formation of amide, ester, and other acyl bonds under mild conditions. 2,4,5-Trichlorophenyl propanoate can be classified as such an activated ester. The electron-withdrawing nature of the three chlorine atoms on the phenyl ring makes the phenoxide a relatively stable leaving group, thereby facilitating nucleophilic acyl substitution at the carbonyl carbon of the propanoate moiety.

This reactivity is analogous to the use of its parent compound, 2,4,5-trichlorophenol (B144370), as a precursor in the synthesis of other molecules. For instance, the well-known, though now largely obsolete, herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) was synthesized via the reaction of 2,4,5-trichlorophenol with a chloroacetate. wikipedia.org This historical synthesis underscores the utility of the 2,4,5-trichlorophenoxy moiety in synthetic transformations. wikipedia.orggoogle.com

While specific, large-scale applications of this compound as an intermediate are not widely reported, its structure is suitable for use in the targeted synthesis of complex molecules where a propionyl group needs to be introduced. For example, in the development of novel fungicides, N-(2,4,5-trichlorophenyl)-2-Oxo- and 2-Hydroxycycloalkylsulfonamides have been synthesized, demonstrating the value of the 2,4,5-trichlorophenyl group as a core component in creating biologically active molecules. researchgate.net The propanoate ester could serve as a reagent to attach a propionyl chain to a complex amine or alcohol under controlled conditions.

Table 1: Related Synthetic Precursors and Products

| Compound Name | CAS Number | Role/Application |

|---|---|---|

| 2,4,5-Trichlorophenol | 95-95-4 | Precursor for herbicides and germicides. wikipedia.orggoogle.com |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | 93-76-5 | Herbicide, synthesized from 2,4,5-trichlorophenol. wikipedia.org |

| Monochloroacetic acid | 79-11-8 | Reagent used with 2,4,5-trichlorophenol to produce 2,4,5-T. google.com |

Role in Linker Chemistry and the Construction of Molecular Scaffolds

Molecular scaffolds are core structures used to covalently attach multiple functional groups in a defined spatial arrangement. mdpi.com The design of these scaffolds is a key aspect of medicinal chemistry, materials science, and bio-conjugation.

The 2,4,5-trichlorophenyl group within the propanoate ester can be considered a rigid, planar scaffold. While the ester itself is not a bifunctional linker, it could be incorporated into larger, more complex molecular architectures. The trichlorinated benzene (B151609) ring provides a well-defined and sterically demanding core. Research into novel fungicides has utilized the 2,4,5-trichlorophenyl substituent as a key active group for structural design, indicating its utility as a foundational scaffold upon which other functionalities can be built to achieve a desired biological effect. researchgate.net

In a hypothetical scenario, the propanoate chain could be further functionalized before or after attachment to another molecule, using the trichlorophenyl group as a stable, rigid anchor. The principles of molecular scaffold design emphasize the need for rational, controlled synthesis to create homogeneous products, a process to which well-behaved intermediates like activated esters can contribute. mdpi.com

Contributions to Fundamental Mechanistic Studies in Organic Chemistry

The study of reaction mechanisms often relies on observing how changes in a reactant's structure affect the reaction rate. Substituted phenyl esters are classic substrates for studying the mechanisms of nucleophilic acyl substitution, particularly ester hydrolysis.

This compound is an excellent candidate for such mechanistic studies. The three chlorine atoms exert strong inductive and resonance effects, significantly altering the electronic properties of the phenyl ring and the reactivity of the ester. By comparing the hydrolysis rate of this compound to that of phenyl propanoate and other chlorinated analogues, physical organic chemists could quantify the electronic and steric effects of the substituents. This type of analysis, often visualized using Hammett plots, provides deep insights into the structure of the transition state and the flow of electrons during the reaction. tophat.com Although specific studies featuring this exact ester are not prominent, its structure is ideally suited for probing the fundamental principles of chemical reactivity.

Research Applications in Environmental Science and Remediation Technologies

The environmental relevance of this compound is intrinsically linked to its precursor, 2,4,5-trichlorophenol, and related compounds like the herbicide 2,4,5-T. 2,4,5-trichlorophenol is a known environmental pollutant that has been used as a fungicide and herbicide. t3db.caherts.ac.uk Its presence in the environment, including in drinking water and as a result of incinerator emissions, is a subject of concern. epa.govepa.gov

In environmental science, research applications for this compound would primarily involve its role as a potential transformation product or metabolite of other industrial chemicals. Scientists would investigate its environmental fate, including its persistence, mobility in soil, and degradation pathways. A primary degradation pathway would likely be hydrolysis, which would cleave the ester bond to release 2,4,5-trichlorophenol and propanoic acid. Therefore, the environmental impact of the ester is closely tied to the known toxicity and persistence of 2,4,5-trichlorophenol.

Remediation technologies are generally focused on the removal of the more persistent and toxic end-products like chlorinated phenols from contaminated soil and water. ncsu.eduepa.gov Research in this area includes bioremediation, thermal treatment, and adsorption using various materials. clu-in.org The study of this compound would be relevant to this field for developing comprehensive models of contaminant behavior and for detecting a wider range of related pollutants in environmental samples.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 1,2,4-Trichlorobenzene (B33124) |

| 2,3,4,6-Tetrachlorophenol |

| 2,3,6-Trichlorophenol |

| 2,4,5-Trichloroaniline (B140166) |

| 2,4,5-Trichlorophenol |

| This compound |

| 2,4,5-Trichlorophenoxyacetic acid |

| 2,5-Dichloroaniline |

| 2,5-Dichlorophenol (B122974) |

| 2-Butoxyethyl 3-(2,4,5-trichlorophenoxy)propanoate |

| Chloroacetic acid |

| Hexachlorophene |

| Monochloroacetic acid |

| N-(2,4,5-trichlorophenyl)-2-Hydroxycycloalkylsulfonamides |

| N-(2,4,5-trichlorophenyl)-2-Oxocycloalkylsulfonamides |

| Nitrobenzene |

| Propanoic acid |

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for characterizing 2,4,5-Trichlorophenyl propanoate, and how should data discrepancies be resolved?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For purity assessment, employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection. If discrepancies arise between spectral data (e.g., unexpected peaks in NMR), cross-validate with computational tools like density functional theory (DFT) to model expected chemical shifts . Thermal stability studies via differential scanning calorimetry (DSC) can resolve conflicting decomposition profiles .

Q. How can researchers optimize synthesis protocols for this compound to minimize byproducts?

- Methodological Answer : Apply factorial design to evaluate variables such as reaction temperature, molar ratios, and catalyst loading. For example, a 2³ factorial design can identify interactions between these parameters. Prioritize reaction conditions that maximize yield while minimizing chlorinated byproducts (e.g., dichlorophenyl derivatives). Post-synthesis purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolating the target compound .

Q. What are the critical parameters for assessing the hydrolytic stability of this compound in aqueous environments?

- Methodological Answer : Conduct pH-dependent hydrolysis experiments (pH 3–9) at controlled temperatures (25–60°C). Monitor degradation kinetics using UV-Vis spectroscopy at λmax ≈ 270 nm. Calculate rate constants (k) and half-life (t1/2) via pseudo-first-order models. For conflicting stability data, validate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect hydrolytic intermediates (e.g., propanoic acid derivatives) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform comparative studies with analogs (e.g., 2,4-dichlorophenyl or 2,5-dichlorophenyl derivatives) to isolate steric/electronic contributions. Use frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) to predict reactivity. Experimentally, track reaction progress via in-situ infrared (IR) spectroscopy to detect intermediates (e.g., acyloxycarbenium ions). Conflicting reactivity trends should be resolved using Hammett σpara values for substituent effects .

Q. What computational models are suitable for predicting the environmental fate of this compound in soil systems?

- Methodological Answer : Employ molecular dynamics (MD) simulations to study adsorption/desorption behavior on soil organic matter. Validate with batch sorption experiments using OECD Guideline 106. For biodegradation prediction, use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate half-lives. Discrepancies between predicted and experimental persistence data require metabolite identification via non-targeted LC-HRMS .

Q. How can researchers design multi-component reaction systems to functionalize this compound without cleaving the propanoate ester bond?

- Methodological Answer : Optimize transition-metal catalysts (e.g., Pd/Cu) for selective C-H activation at the trichlorophenyl ring. Use orthogonal protecting groups (e.g., tert-butyl esters) to shield the propanoate moiety. Monitor regioselectivity via X-ray crystallography of intermediates. Conflicting selectivity outcomes should be analyzed using distortion/interaction activation strain models .

Data Interpretation and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies of this compound?

- Methodological Answer : Use probit or logit regression models for binary endpoints (e.g., mortality). For continuous data (e.g., enzyme inhibition), apply nonlinear mixed-effects modeling. Address outliers via Grubbs’ test or robust regression. Replicate conflicting studies using standardized OECD protocols (e.g., Test No. 423) to isolate confounding variables .

Q. How should researchers prioritize degradation pathways for this compound in advanced oxidation processes (AOPs)?

- Methodological Answer : Perform radical quenching experiments (e.g., with tert-butanol for •OH scavenging) to identify dominant degradation mechanisms. Use competition kinetics to quantify rate constants for hydroxylation vs. dechlorination. Conflicting pathway proposals require isotopic labeling (e.g., ¹⁸O-H2O) to trace oxygen incorporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.